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n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine

Catalog No.
S15782868
CAS No.
921623-32-7
M.F
C13H14F3NO4
M. Wt
305.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine

CAS Number

921623-32-7

Product Name

n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine

IUPAC Name

2-[[4-(4,4,4-trifluorobutoxy)benzoyl]amino]acetic acid

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)6-1-7-21-10-4-2-9(3-5-10)12(20)17-8-11(18)19/h2-5H,1,6-8H2,(H,17,20)(H,18,19)

InChI Key

RYWVDYSFKFNDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)OCCCC(F)(F)F

N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is a synthetic compound characterized by its unique molecular structure, which includes a trifluorobutoxy group attached to a benzoyl moiety linked to glycine. The presence of the trifluorobutoxy group imparts distinctive chemical properties, making this compound of interest in various fields, particularly in medicinal chemistry and material science. Its molecular formula is C13H14F3NO3, and it features a molecular weight of approximately 303.25 g/mol.

The chemical reactivity of N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine can be attributed to its functional groups. The benzoyl group can participate in acylation reactions, while the glycine moiety can undergo amide bond formation or hydrolysis under specific conditions. Additionally, the trifluorobutoxy group may engage in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of adjacent carbon atoms.

The synthesis of N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine typically involves multi-step organic reactions:

  • Formation of the Benzoyl Derivative: A suitable benzoyl chloride is reacted with glycine in the presence of a base such as triethylamine to yield the N-benzoylglycine intermediate.
  • Introduction of Trifluorobutoxy Group: The introduction of the trifluorobutoxy group can be achieved through nucleophilic substitution using a trifluorobutylating agent under basic conditions.
  • Purification: The final product is purified using recrystallization or chromatography techniques.

N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine has potential applications in:

  • Pharmaceuticals: As a precursor for developing drugs targeting inflammatory diseases or neurological disorders.
  • Material Science: In the formulation of polymers or coatings that require enhanced thermal or chemical stability due to the presence of fluorinated groups.
  • Biochemical Research: As a tool for studying enzyme interactions or metabolic pathways involving glycine derivatives.

Interaction studies involving N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine could focus on its binding affinity with various biological targets such as enzymes or receptors. Given its structural components, it may interact with acyl-CoA transferases and other enzymes involved in amino acid metabolism. Further studies utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions quantitatively.

Several compounds share structural similarities with N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspect
N-BenzoylglycineBenzoyl group attached to glycineCommonly used as a metabolic marker
N-PhenylacetylglycinePhenyl group instead of trifluorobutoxyExhibits different pharmacological properties
N-(Trifluoroacetyl)glycineTrifluoroacetyl group instead of trifluorobutoxyStronger electrophilic character
2-Amino-3-(trifluoromethyl)benzoic acidTrifluoromethyl group on benzoic acidDifferent biological activity profile

N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine stands out due to its specific trifluorobutoxy modification that may enhance lipophilicity and alter pharmacokinetics compared to other derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

305.08749241 g/mol

Monoisotopic Mass

305.08749241 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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